7-methoxy-5-oxo-N-(4-sulfamoylbenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide
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Overview
Description
7-methoxy-5-oxo-N-(4-sulfamoylbenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic organic compound that belongs to the class of indolizines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound includes a methoxy group, a sulfamoylbenzyl moiety, and a tetrahydroindolizine core, which contribute to its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-5-oxo-N-(4-sulfamoylbenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multi-step organic reactions. The starting materials and reagents may include methoxy-substituted aromatic compounds, sulfamoyl chlorides, and indolizine precursors. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-5-oxo-N-(4-sulfamoylbenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activities and potential as a therapeutic agent.
Medicine: Exploration of its pharmacological properties and potential use in drug development.
Industry: Utilization in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-methoxy-5-oxo-N-(4-sulfamoylbenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methoxy-5-oxo-N-(4-sulfamoylbenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide include other indolizine derivatives with varying substituents. Examples include:
- 5-oxo-N-(4-sulfamoylbenzyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide
- 7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
7-methoxy-5-oxo-N-[(4-sulfamoylphenyl)methyl]-2,3-dihydro-1H-indolizine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-25-14-9-15(21)20-8-2-3-13(20)16(14)17(22)19-10-11-4-6-12(7-5-11)26(18,23)24/h4-7,9H,2-3,8,10H2,1H3,(H,19,22)(H2,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLOGRLOLQSMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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